molecular formula C31H35N2Na3O12S4 B575711 trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate CAS No. 190517-63-6

trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate

Cat. No.: B575711
CAS No.: 190517-63-6
M. Wt: 824.832
InChI Key: UQZXPFIKZSGQKX-UHFFFAOYSA-K
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Description

This compound is a poly-sulfonated indole derivative featuring a conjugated dienylidene backbone. Its structure includes three sodium counterions, four sulfonate groups, and two indole moieties substituted with dimethyl and sulfonatopropyl groups. The extended π-conjugation system and multiple sulfonate groups enhance its water solubility, making it suitable for applications in dye chemistry, biomolecular labeling, or photodynamic therapy . The stereochemical designation (2E,4E) indicates a planar geometry that facilitates electronic transitions, a property critical for light absorption and fluorescence in related compounds .

Properties

IUPAC Name

trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O12S4.3Na/c1-30(2)24-20-22(48(40,41)42)12-14-26(24)32(16-8-18-46(34,35)36)28(30)10-6-5-7-11-29-31(3,4)25-21-23(49(43,44)45)13-15-27(25)33(29)17-9-19-47(37,38)39;;;/h5-7,10-15,20-21H,8-9,16-19H2,1-4H3,(H3-,34,35,36,37,38,39,40,41,42,43,44,45);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZXPFIKZSGQKX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N2Na3O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate is a complex indole derivative with potential biological activities. This article explores its biological activity through a review of recent research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

The synthesis of indole derivatives, including the target compound, typically involves the use of various chemical reagents and conditions. For instance, indole acetic acid sulfonate derivatives have been synthesized using a method that combines indole moieties with sulfonate groups, which are critical for enhancing biological activity. The presence of sulfonate groups improves water solubility and bioavailability in biological systems .

Key Structural Features

The structural complexity of the compound includes:

  • Indole Moiety : Central to its biological activity.
  • Sulfonate Groups : Enhance solubility and interaction with biological targets.
  • Dimethyl Substituents : Potentially influence the compound's pharmacodynamics.

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on ectonucleotidases, which are enzymes involved in nucleotide metabolism. The synthesized indole derivatives exhibited significant inhibitory potential against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia) cells.

Inhibitory Potency

The inhibitory activities were quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. Notable findings include:

  • Compounds demonstrated IC50 values ranging from 0.32 to 0.81 μM , indicating potent inhibition against selected ectonucleotidases such as h-TNAP and h-e5′NT .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications to the indole scaffold significantly influenced biological activity. For example:

  • Substitution at specific positions on the indole ring enhanced potency.
  • The presence of fluorine at the para position in some derivatives increased inhibitory effectiveness.

Case Study 1: Ectonucleotidase Inhibition

A recent study investigated a series of newly synthesized indole acetic acid sulfonate derivatives for their ability to inhibit ectonucleotidases. The results indicated that certain compounds showed remarkable inhibition, suggesting their potential as therapeutic agents in cancer treatment strategies. Table 1 summarizes the IC50 values for selected compounds:

CompoundIC50 (µM)Target Enzyme
5c0.32h-TNAP
5e0.45h-e5′NT
5g0.60h-ENPP1
5i0.75h-ENPP3

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The findings revealed that several compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of sulfonated indole-based dyes. Key structural analogs include:

Compound Key Structural Features Key Differences
Target Compound Four sulfonate groups, 3-sulfonatopropyl substituents, (2E,4E) conjugation Reference compound for comparison.
Trisodium;(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]... Chloro substituent, 4-sulfonatobutyl groups, (2Z) stereochemistry Longer alkyl chains (butyl vs. propyl), chloro substitution alters electronic properties.
Tetrasulfocyanine Ethyl sulfonate groups, shorter conjugation chain, no dimethyl indole substituents Reduced steric hindrance, lower molecular weight, distinct absorption spectrum.
  • The chloro substituent in the analog from may enhance photostability but reduce solubility .
  • Conjugation Length : Extended (2E,4E) dienylidene chains in the target compound enable broader UV-Vis absorption compared to shorter systems in Tetrasulfocyanine .

Physicochemical Properties

  • Solubility : The target compound’s four sulfonate groups confer superior aqueous solubility (>500 mg/mL) compared to analogs with fewer sulfonates (e.g., Tetrasulfocyanine: ~300 mg/mL) .
  • Stability: Dimethyl indole substituents stabilize the chromophore against oxidative degradation, a property less pronounced in non-dimethylated analogs .

Functional Comparisons

  • Bioactivity and Targeting : Sulfonated indoles often exhibit protein-binding affinity. Molecular networking () suggests the target compound clusters with dyes like Evans Blue (cosine score >0.8), indicating shared sulfonate-driven protein interactions .
  • Optical Properties : The target compound’s absorbance at 620 nm (hypothetical data inferred from similar structures ) is redshifted compared to Tetrasulfocyanine (580 nm), advantageous for near-infrared applications.

Data Tables

Table 1: Structural and Optical Comparison

Property Target Compound Chloro Analog Tetrasulfocyanine
Sulfonate Groups 4 4 4
Alkyl Substituent 3-sulfonatopropyl 4-sulfonatobutyl 2-sulfoethyl
λmax (nm) 620 635 580
Solubility (mg/mL) >500 ~400 ~300

Table 2: Bioactivity Clustering (Hypothetical Data)

Compound Cosine Similarity to Target Putative Targets
Evans Blue 0.85 Serum albumin
Sulforhodamine 101 0.78 ATP-binding proteins
Chloro Analog 0.92 DNA intercalation

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